Home > Products > Screening Compounds P62436 > 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine
3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine - 1951451-75-4

3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine

Catalog Number: EVT-1748113
CAS Number: 1951451-75-4
Molecular Formula: C16H18N4
Molecular Weight: 266.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine []

  • Compound Description: This compound is a novel N-pyrazolyl imine synthesized via an ambient-temperature condensation reaction. The reaction involves 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent [].

2. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []

  • Compound Description: This N-heterocyclic amine is synthesized through an efficient one-pot, two-step solvent-free condensation/reduction reaction sequence. The starting materials are 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde [].

3. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine []

  • Compound Description: The crystal structure of this compound reveals a pyrazole ring with a dihedral angle of 50.61° to the 3-nitro-phenyl ring. The nitro group plane is twisted by 6.8° from the phenyl ring plane [].

4. 3-[(E)-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)iminomethyl]quinolin-2(1H)-one []

  • Compound Description: This compound demonstrates bond fixation in the aryl component of the quinolinone unit. The crystal structure reveals the formation of R22(8) dimers via N-H...O hydrogen bonds between inversion-related molecule pairs [].

5. 2-{(E)-[(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)imino]methyl}phenol [, ]

  • Compound Description: This Schiff base exhibits π…π interactions between the phenol and pyrazole rings. Additionally, C-H…π interactions between the methyl group and the phenyl rings contribute to the formation of chains of molecules parallel to the (100) plane [, ].

6. 1-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea []

  • Compound Description: This compound represents a novel class of p38 MAPK inhibitors. The chromene core of this molecule is synthesized using a Claisen thermal rearrangement of aryl propargyl ethers [].

7. N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide []

  • Compound Description: The molecules of this compound form a chain of edge-fused centrosymmetric rings. This chain formation is facilitated by one C-H...O hydrogen bond and one C-H...π(arene) hydrogen bond [].

8. N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide []

  • Compound Description: The molecules of this compound assemble into sheets through a combination of one C-H...O hydrogen bond and two C-H...π(arene) hydrogen bonds. Different aryl rings act as acceptors for these interactions [].

9. S-[N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methylbenzyl)carbamoyl]methyl O-ethyl carbonodithioate []

  • Compound Description: The molecules of this compound arrange themselves into sheets through a combination of two C-H...O hydrogen bonds and two C-H...π(arene) hydrogen bonds. Both C-H...O hydrogen bonds involve the amide oxygen atom as the acceptor, while different aryl groups serve as acceptors for the C-H...π(arene) hydrogen bonds [].

10. N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide []

  • Compound Description: This compound displays conformational chirality as it adopts a conformation lacking internal symmetry. The molecules link through C-H...O and C-H...π(arene) hydrogen bonds, forming a chain of alternating centrosymmetric rings [].

11. 4-{4-[({3-tert-Butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide [, ]

  • Compound Description: This compound and its alternative forms, including salts, solvates, hydrates, prodrugs, polymorphs, and metabolites, have potential in treating cancer [, ].

12. 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-chlorophenoxy}-N-methylpyridine-2-carboxamide []

  • Compound Description: This compound acts as a VEGFR kinase inhibitor with potential applications in cancer treatment []. It encompasses various forms like pharmaceutically acceptable salts, metabolites, solvates, hydrates, prodrugs, polymorphs, and diastereomeric forms.

13. Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones []

  • Compound Description: This group of compounds represents a scaffold vital for building many new, medicinally active chemical entities. Synthesis is achieved through a one-pot, three-component reaction using 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-diones, and 1H-pyrazole-5-carbaldehydes in [BMIM]BF4, a green reaction medium [].

14. (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine []

  • Compound Description: This compound is a product of a microwave-mediated reaction between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde. The crystal structure reveals the formation of cyclic centrosymmetric dimers through C–H···π(arene) hydrogen bonds between inversion-related molecules. These dimers are further linked into sheets via two π-π stacking interactions [].

15. Methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate []

  • Compound Description: The molecular structure of this compound reveals two intramolecular N-H...O hydrogen bonds. These bonds, with an amidic and a nitro-group oxygen atom as acceptors, create a three-center N-H...(O)2 system, likely influencing the relative orientation of the pyrazole and aryl rings [].

16. N-(3-tert-Butyl-1H-pyrazol-5-yl)-N'-Hydroxy-Nitrobenzimidamide []

  • Compound Description: This compound's analytical determination can be achieved using a reversed-phase HPLC method [].

17. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate []

  • Compound Description: This compound is synthesized by reacting (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine [].

18. tert-Butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate [, ]

  • Compound Description: This compound acts as a crucial intermediate in synthesizing PRO1, a molecule targeting mTOR [, ]. The synthesis involves a palladium-catalyzed Suzuki reaction.

19. (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives []

  • Compound Description: This series of amide derivatives displays promising cytotoxic activity against cancer cell lines, particularly compound 5a (2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine) and compound 5c (2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine). These compounds induce apoptotic cell death and exhibit potential as starting points for designing more potent anticancer agents [].

20. 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol []

  • Compound Description: The crystal structure of this compound reveals a nearly planar pyrazole ring and coplanar N-bound quinoline and C-bound phenyl rings. The hydroxy group forms an intramolecular hydrogen bond with the quinoline nitrogen [].

21. (2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)methanol(phenol)sodium phenol tetrasolvate []

  • Compound Description: This compound is a five-coordinate NaI complex where the Na+ cation interacts with the triazinide ligand and solvent molecules. The triazinide ligand itself is essentially planar, stabilized by intramolecular hydrogen bonds [].

22. 6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1) []

  • Compound Description: In this compound, the triazine, pyrazole, and thiadiazole rings are nearly coplanar, stabilized by intramolecular hydrogen bonds. The structure also features disorder in the 1-methylpyrrolidin-2-one solvent molecule [].

23. 4,6-Bis{5-amino-3-tert-butyl-4-((3-methyl-1,2,4-thiazol-5- yl)diazenyl)-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one []

  • Compound Description: This yellow pyrazolyl azo pigment finds use in imaging industries. It crystallizes in a triclinic system [].

24. (2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido}N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate []

  • Compound Description: This compound is a five-coordinate NaI-bisazo complex used in imaging industries. It crystallizes in the triclinic system [].

25. 1-tert-But­yl-3-(trifluoro­meth­yl)-1H-pyrazol-5-yl 4-chloro­benzoate []

  • Compound Description: In this compound, the benzene and pyrazolyl rings have a dihedral angle of 15.9° between them [].

26. (Z)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate []

  • Compound Description: This compound exhibits a significant twist in its structure, with a dihedral angle of 56.86° between the benzene and pyrazole rings. Additionally, the C=C bond is twisted, as indicated by the 12.26° dihedral angle between the atom sets linked by the double bond [].

27. (E)-2-(4-tert-Butylphenyl)-2-cyano-1-(3-methyl-1-vinyl-1H-pyrazol-5-yl)vinyl 2,2-dimethylpropanoate []

  • Compound Description: This molecule exists in the E conformation and shows higher acaricidal activity than its Z isomer. It exhibits a large dihedral angle of 80.55° between the benzene and pyrazole rings [].

28. Octyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate []

  • Compound Description: The structure of this compound reveals bond fixation in the fused imidazole ring and aromatic delocalization in the pyrazole ring. The octyl chain adopts a folded conformation. The molecules are linked into sheets by N—H···N, C—H···N, and C—H···O hydrogen bonds [].

29. (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one []

  • Compound Description: This compound, synthesized from p-nitrohippuric acid and 1,3-diphenyl-1H-pyrazol-4-carbaldehyde, serves as a precursor for several derivatives with varying antimicrobial and anticancer activities [].

30. 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016) [, ]

  • Compound Description: MRK-016 is a pyrazolotriazine demonstrating selective inverse agonist activity at the α5 subtype of the benzodiazepine binding site of GABAA receptors [, ]. It exhibits potential for enhancing cognitive function, but its development was halted due to tolerability issues in elderly subjects and variable human pharmacokinetics.

31. 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives []

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity [].

32. tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate []

  • Compound Description: In this compound, the benzene rings are twisted out of the plane of the pyrazole ring, and the piperazine ring adopts a chair conformation. The crystal packing is stabilized by intramolecular C—H⋯N and intermolecular C—H⋯O interactions [].

33. [2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine []

  • Compound Description: The synthesis of this imidazole-thienopyridine was achieved on a large scale using Stille and Negishi cross-coupling reactions [].

34. 2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid []

  • Compound Description: This compound exhibits typical bond lengths and angles. The dihedral angles between the pyrazole ring and the substituted benzene rings are 8.6° and 78.5°, respectively [].

35. Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates []

  • Compound Description: These compounds are BRAF-kinase inhibitors and have potential applications in the prevention and treatment of cancer, particularly malignant melanoma [].

36. 2-(1-(2-((3-(2-Hydroxyphenyl)-1H-pyrozol-1-yl)methyl)benzyl)-1H-pyrazol-3-yl)phenol []

  • Compound Description: This compound serves as an ionophore in a highly selective all-solid-state electrochemical sensor designed for quantifying chromium(III) ions [].

37. 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas []

  • Compound Description: This series of compounds was designed and synthesized for potential anticancer activity. Some derivatives exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines [].
Overview

3-(tert-Butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine is a complex organic compound characterized by the presence of a tert-butyl group, a quinoline moiety, and a pyrazole ring. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its potential bioactive properties. It is classified as a pyrazole derivative, which is significant in various chemical and biological applications.

Source

The compound can be synthesized through various organic reactions, often involving quinoline derivatives and hydrazines. It has been studied for its potential applications in drug development and material science.

Classification

3-(tert-Butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine falls under the category of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of Quinoline Derivative: Starting with an appropriate quinoline precursor, which can be synthesized via methods such as the Pfitzinger reaction or Friedländer condensation.
  2. Introduction of Pyrazole Ring: The pyrazole ring is formed by reacting a hydrazine derivative with a suitable carbonyl compound (such as a diketone) under acidic or basic conditions.
  3. Alkylation to Introduce tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Technical Details

The reaction conditions are crucial for optimizing yield and purity. Common solvents used include dimethyl sulfoxide and ethanol, while catalysts may include palladium or nickel complexes to facilitate coupling reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine features:

  • A tert-butyl group attached to the pyrazole nitrogen.
  • A quinoline ring at the 1-position of the pyrazole.

The chemical formula can be represented as C14H16N4C_{14}H_{16}N_{4}, with a molecular weight of approximately 240.30 g/mol.

Data

The compound's structure can be visualized using molecular modeling software, highlighting the spatial arrangement of atoms and functional groups that influence its reactivity and interactions.

Chemical Reactions Analysis

Reactions

3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to quinoline N-oxides.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding reduced derivatives.
  3. Substitution Reactions: The compound can participate in nucleophilic substitutions at the quinoline ring, forming halogenated derivatives or other substituted products.

Technical Details

The choice of reagents and reaction conditions significantly affects the outcome of these reactions, influencing yield and selectivity.

Mechanism of Action

Process

The mechanism of action for 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine is associated with its interactions with biological targets such as enzymes or receptors.

  1. Binding: The compound may bind to specific active sites on enzymes or receptors due to its structural features.
  2. Modulation: This binding can modulate the activity of these biological macromolecules, potentially influencing various biochemical pathways involved in disease processes.

Data

Studies on similar compounds indicate potential anticancer and antimicrobial properties, suggesting that this compound may also exhibit similar bioactivity.

Physical and Chemical Properties Analysis

Physical Properties

3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine typically exhibits:

  • Appearance: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but less soluble in water.

Chemical Properties

The compound's stability under various conditions (e.g., temperature, pH) is crucial for its applications in research and industry. It may exhibit sensitivity to light and moisture, necessitating careful handling during experiments.

Applications

Scientific Uses

3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine has several applications in scientific research:

  1. Medicinal Chemistry: Explored for its potential as an anticancer agent or antimicrobial compound due to its ability to interact with biological targets.
  2. Organic Synthesis: Used as a building block for synthesizing more complex molecules in pharmaceutical development.
  3. Material Science: Investigated for applications in developing advanced materials such as organic semiconductors or catalysts.

Properties

CAS Number

1951451-75-4

Product Name

3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine

IUPAC Name

5-tert-butyl-2-quinolin-7-ylpyrazol-3-amine

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-7-6-11-5-4-8-18-13(11)9-12/h4-10H,17H2,1-3H3

InChI Key

HEKRCJPAXLSJEK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=CC=N3)C=C2

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=CC=N3)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.